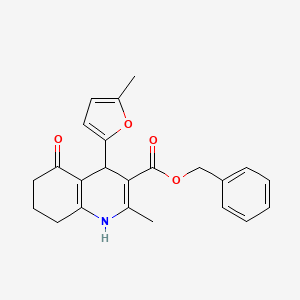![molecular formula C14H18N4S B5140944 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5140944.png)
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its biological activities.
Mechanism of Action
The mechanism of action of 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been proposed that the compound exerts its biological activities by interacting with various cellular targets. It has been suggested that the compound inhibits the activity of enzymes such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. It also interacts with various receptors such as serotonin receptors and ion channels, which are involved in signal transduction.
Biochemical and Physiological Effects:
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of enzymes such as phosphodiesterase, which are involved in the regulation of cyclic nucleotide levels. It also inhibits the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, the compound has been found to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. It exhibits significant activity against various diseases, making it a potential therapeutic agent. However, the compound also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Future Directions
There are several future directions for research on 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine. One of the potential areas of research is the development of novel analogs of the compound with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of the compound, which can provide insights into its biological activities. Furthermore, the compound can be studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Synthesis Methods
The synthesis of 2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine can be achieved using various methods. One of the commonly used methods is the reaction of 2,4-dichloro-5-methylpyrimidine with 4-[(5-methyl-2-thienyl)methyl]piperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired compound in good yield.
Scientific Research Applications
2-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound has been found to have neuroprotective effects by enhancing the survival of neurons.
properties
IUPAC Name |
2-[4-[(5-methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-3-4-13(19-12)11-17-7-9-18(10-8-17)14-15-5-2-6-16-14/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDZEZXRJNGHNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(5-Methylthiophen-2-yl)methyl]piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B5140861.png)
![2-bromo-4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate](/img/structure/B5140866.png)
![2-methoxy-1-[2-(2-phenoxyethoxy)ethoxy]-4-(1-propen-1-yl)benzene](/img/structure/B5140873.png)

![N-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)-N'-(4-methylphenyl)urea](/img/structure/B5140882.png)

![methyl 7-cyclopropyl-3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140909.png)
![N-cyclohexyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5140915.png)
![3-[3-(3-isopropyl-5-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5140918.png)
![1-[(1-cycloheptyl-6-oxo-3-piperidinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5140923.png)
![2-{[5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5140928.png)

![1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5140967.png)